molecular formula C10H14N6O3 B12799635 Cytidine, 3'-azido-2',3'-dideoxy-N-methyl- CAS No. 115913-78-5

Cytidine, 3'-azido-2',3'-dideoxy-N-methyl-

Cat. No.: B12799635
CAS No.: 115913-78-5
M. Wt: 266.26 g/mol
InChI Key: UWWRTDIZTFXDNX-LKEWCRSYSA-N
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Description

3’-Azido-2’,3’-Dideoxy-N4-methylcytidine is a nucleoside analog with structural similarities to both 3’-azido-3’-deoxythymidine and 2’,3’-dideoxycytidine. This compound has been shown to be a potent and selective inhibitor of human immunodeficiency virus type 1 in vitro .

Preparation Methods

The synthesis of 3’-Azido-2’,3’-Dideoxy-N4-methylcytidine involves multiple steps. The starting material is typically a nucleoside, which undergoes azidation at the 3’ position and deoxygenation at the 2’ and 3’ positions. The N4-methyl group is introduced through methylation reactions. Industrial production methods often involve optimizing these steps to increase yield and purity .

Chemical Reactions Analysis

3’-Azido-2’,3’-Dideoxy-N4-methylcytidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The azido group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3’-Azido-2’,3’-Dideoxy-N4-methylcytidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Azido-2’,3’-Dideoxy-N4-methylcytidine involves its incorporation into the viral DNA by reverse transcriptase. Once incorporated, it terminates DNA elongation, thereby inhibiting viral replication. The compound selectively targets the reverse transcriptase enzyme of the human immunodeficiency virus, making it an effective antiviral agent .

Comparison with Similar Compounds

3’-Azido-2’,3’-Dideoxy-N4-methylcytidine is similar to other nucleoside analogs such as:

    3’-Azido-3’-deoxythymidine: Both compounds inhibit human immunodeficiency virus reverse transcriptase but differ in their specific molecular structures.

    2’,3’-Dideoxycytidine: This compound also inhibits viral replication but has different pharmacokinetic properties.

The uniqueness of 3’-Azido-2’,3’-Dideoxy-N4-methylcytidine lies in its specific structural modifications, which enhance its selectivity and potency as an antiviral agent .

Properties

CAS No.

115913-78-5

Molecular Formula

C10H14N6O3

Molecular Weight

266.26 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one

InChI

InChI=1S/C10H14N6O3/c1-12-8-2-3-16(10(18)13-8)9-4-6(14-15-11)7(5-17)19-9/h2-3,6-7,9,17H,4-5H2,1H3,(H,12,13,18)/t6-,7+,9+/m0/s1

InChI Key

UWWRTDIZTFXDNX-LKEWCRSYSA-N

Isomeric SMILES

CNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

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